Cas no 61830-09-9 (3,5-dibromopyridine-2-carbonitrile)

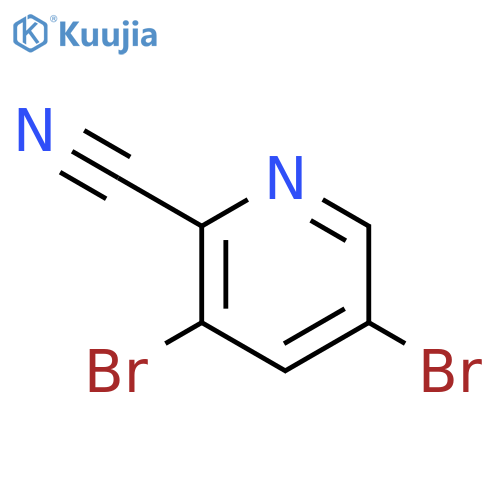

61830-09-9 structure

商品名:3,5-dibromopyridine-2-carbonitrile

3,5-dibromopyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3,5-Dibromopicolinonitrile

- 2-CYANO-3,5-DIBROMOPYRIDINE

- 3,5-Dibromo-Pyridine-2-Carbonitrile

- 3,5-dibromopyridine-2-carbonitrile

- AMY1939

- A868627

- EN300-134074

- CS-0059196

- SCHEMBL4719121

- AB43403

- AKOS015835079

- Z1269215802

- AS-35500

- FT-0759223

- MFCD08062674

- 3,5-DIBROMO-2-PYRIDINECARBONITRILE

- DTXSID30494079

- 2-PYRIDINECARBONITRILE, 3,5-DIBROMO-

- 61830-09-9

- SAKUQCVNSVHPIW-UHFFFAOYSA-N

-

- MDL: MFCD08062674

- インチ: InChI=1S/C6H2Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H

- InChIKey: SAKUQCVNSVHPIW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1Br)C#N)Br

計算された属性

- せいみつぶんしりょう: 259.85800

- どういたいしつりょう: 259.85847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 36.7Ų

じっけんとくせい

- PSA: 36.68000

- LogP: 2.47828

3,5-dibromopyridine-2-carbonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:Room temperature

3,5-dibromopyridine-2-carbonitrile 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3,5-dibromopyridine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134074-10.0g |

3,5-dibromopyridine-2-carbonitrile |

61830-09-9 | 95% | 10g |

$650.0 | 2023-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129836-1g |

3,5-Dibromopicolinonitrile |

61830-09-9 | 98% | 1g |

¥1513.00 | 2024-05-06 | |

| AstaTech | 50287-10/G |

3,5-DIBROMOPICOLINONITRILE |

61830-09-9 | 97% | 10/G |

$675 | 2022-03-01 | |

| Chemenu | CM178095-10g |

3,5-Dibromopicolinonitrile |

61830-09-9 | 97% | 10g |

$596 | 2021-08-05 | |

| TRC | D426170-250mg |

3,5-Dibromopicolinonitrile |

61830-09-9 | 250mg |

$115.00 | 2023-05-18 | ||

| Fluorochem | 230616-1g |

3,5-Dibromopicolinonitrile |

61830-09-9 | 95% | 1g |

£162.00 | 2022-02-28 | |

| Fluorochem | 230616-10g |

3,5-Dibromopicolinonitrile |

61830-09-9 | 95% | 10g |

£732.00 | 2022-02-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0010-5G |

3,5-dibromopyridine-2-carbonitrile |

61830-09-9 | 97% | 5g |

¥ 3,300.00 | 2023-04-07 | |

| eNovation Chemicals LLC | D633903-10G |

3,5-dibromopyridine-2-carbonitrile |

61830-09-9 | 97% | 10g |

$715 | 2024-07-21 | |

| eNovation Chemicals LLC | D633903-1G |

3,5-dibromopyridine-2-carbonitrile |

61830-09-9 | 97% | 1g |

$170 | 2024-07-21 |

3,5-dibromopyridine-2-carbonitrile サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:61830-09-9)3,5-Dibromopicolinonitrile

注文番号:LE8017

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:58

価格 ($):discuss personally

3,5-dibromopyridine-2-carbonitrile 関連文献

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

61830-09-9 (3,5-dibromopyridine-2-carbonitrile) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61830-09-9)3,5-dibromopyridine-2-carbonitrile

清らかである:99%/99%

はかる:5g/10g

価格 ($):413.0/616.0

atkchemica

(CAS:61830-09-9)3,5-dibromopyridine-2-carbonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ